

Structural Modifications and Their Effects on Activity

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Compound Focus: Balanol

CAS No.: 63590-19-2

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The table below summarizes the key structural regions of **balanol** that have been modified and the outcomes of those changes on inhibitory activity and selectivity.

Structural Region Modified	Type of Modification	Key Findings on Activity & Selectivity	Supporting Experimental Data
Azepane Ring (Ring B)	Stereospecific fluorination (e.g., C5(S)) [1] [2].	Improved binding affinity and selectivity for PKCϵ over other novel PKC isozymes and PKA. Fluorine's conformational influence synergizes with PKC ϵ 's unique dynamics [1] [3] [2].	Binding affinity (IC50/Ki) measurements against a panel of PKC isozymes and PKA; Molecular Dynamics (MD) simulations [1] [2].
4-Hydroxybenzamido Moiety (Ring A)	Modification or removal of the 4-hydroxy group; alteration of the amide linkage [4].	Requirement of a free 4-hydroxyl group and the amide linkage for optimal PKC inhibition. The conformation of this moiety is critical [4].	Synthesis of racemic balanol analogues and evaluation of their inhibitory activities against human PKC isozymes [4].

Structural Region Modified	Type of Modification	Key Findings on Activity & Selectivity	Supporting Experimental Data
Benzophenone Moiety (Rings C & D)	Replacement of the carboxylic acid on ring D with esters, amides, tetrazole, etc. [3].	Importance of an acidic functional group for balanol's activity. The charge state of the phenolate (C6"OH) and carboxylate is critical for binding [3].	Binding assays; computational pKa prediction and MD simulations to determine charge states in the ATP-binding site [3].
Overall Molecule	Design of analogues with minor structural changes [5].	Achieved dramatic selectivity for PKA over PKC , demonstrating that high homology ATP sites can be discriminated [5].	Inhibition assays against PKA, PKC, and tyrosine kinases (Src, EGFR); molecular modeling [5].

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies commonly used in the cited SAR studies.

• Binding Affinity and Inhibition Assays

- **Purpose:** To quantitatively measure the potency of **balanol** analogues against target kinases.
- **Typical Protocol:** The inhibitory activity (e.g., IC50 or Ki values) of synthesized analogues is determined against a panel of protein kinases, which usually includes several PKC isozymes (e.g., PKC α , PKC ϵ) and PKA for selectivity comparison [5] [4]. The assays are often conducted at physiological pH (7.4) [3]. Inhibition is measured by the analogue's ability to compete with ATP, typically using radiometric or fluorescence-based phosphorylation assays.

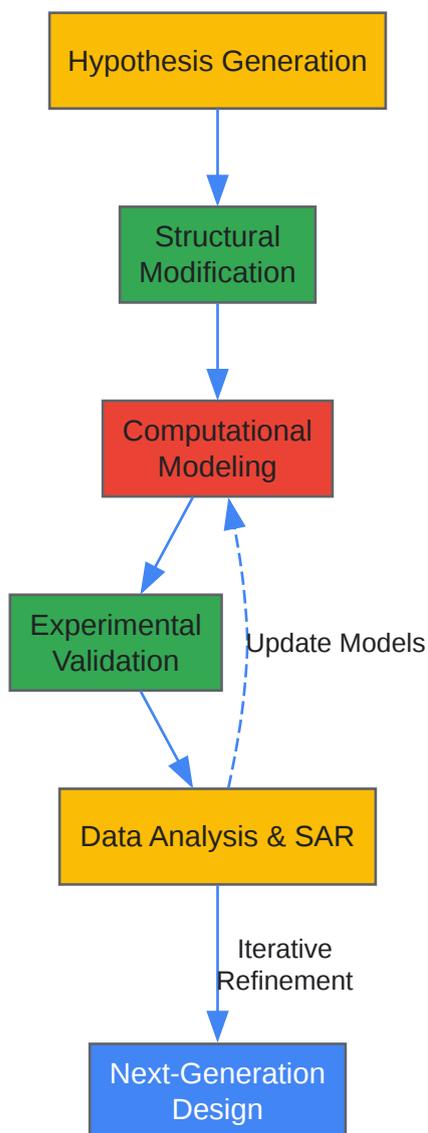
• Computational Molecular Modeling

- **Purpose:** To understand the structural basis of binding and selectivity at an atomic level.
- **Typical Protocol:**
 - **Homology Modeling:** If a crystal structure of the target kinase (e.g., PKC ϵ) is unavailable, it is modeled based on templates like PKA (PDB: 1BX6) [3] [2].
 - **Molecular Dynamics (MD) Simulations:** The kinase-analogue complex is solvated and simulated to study its dynamic behavior. Correct assignment of the ligand's charge state is critical for accuracy [1] [3].

- **Binding Energy Calculation:** The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method is often used on simulation snapshots to compute binding free energies and correlate them with experimental data [1] [3].
- **Charge State Determination for Analogues**
 - **Purpose:** To identify the dominant protonation state of analogues with multiple ionizable groups when bound to the kinase, which is essential for accurate simulations.
 - **Typical Protocol:** pKa values for acidic and basic functional groups (e.g., carboxylic acid, phenolic OH, amine) are predicted using software like Marvin Suite at pH 7.4 [3]. Different potential charge states are then evaluated through MD simulations, and the state that yields MMGBSA binding energies best matching the experimental affinity is selected [1] [3].

Rational Design Workflow for **Balanol** Analogues

The following diagram illustrates the integrated computational and experimental workflow for guiding the rational design of **balanol** analogues, as demonstrated in recent studies.



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Key Insights for Researchers

- **Fluorination is a Powerful Strategy:** Strategic fluorination on the azepane ring, particularly at the C5(S) position, has proven effective in enhancing selectivity for the oncogenic kinase PKC ϵ . The effect is attributed to fluorine's influence on analogue conformation and its synergy with the unique dynamics of the PKC ϵ ATP-binding site [1] [2].
- **Charge State is Critical:** For analogues with multiple ionizable groups, the correct assignment of their charge state within the enzymatic environment is paramount. Computational studies have shown that the phenolate group on the benzophenone moiety is charged in the active site, a detail crucial for accurate binding energy predictions [3].

- **Selectivity is Achievable:** Despite high homology in kinase ATP-binding sites, the research demonstrates that even minor modifications to the **balanol** scaffold can yield compounds with dramatic improvements in selectivity, providing hope for the development of isozyme-specific therapeutics [5].

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